N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide is a cyclopropane-based carboxamide featuring a 1-methylcyclopropane core linked to a substituted pyrrolidine moiety. The hydroxypyrrolidine group introduces polarity and hydrogen-bonding capacity, which may influence solubility, bioavailability, and target interactions. Its structural uniqueness lies in the combination of a strained cyclopropane ring and a hydroxylated pyrrolidine, distinguishing it from simpler carboxamide derivatives.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2-3-9)8(13)12-7-10(14)4-5-11-6-10/h11,14H,2-7H2,1H3,(H,12,13) |
InChI Key |
TVCHYIPVVKWWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NCC2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Hydroxypyrrolidine Moiety: This can be achieved through the reaction of a suitable precursor with hydroxylamine under controlled conditions.
Cyclopropane Carboxamide Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reaction: The final step involves coupling the hydroxypyrrolidine moiety with the cyclopropane carboxamide group using reagents such as carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres (e.g., nitrogen or argon).
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopropane Carboxamides with Heterocyclic Modifications
(a) 1-Methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide ()
- Structural Differences : Replaces pyrrolidine with a six-membered piperidine ring.
- Key Properties: Molecular Weight: 182.26 (vs. target compound’s ~196.23, assuming similar substituents). Piperidine’s larger ring reduces steric strain but may alter conformational flexibility and hydrogen-bonding geometry compared to pyrrolidine.
(b) 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
- Structural Differences : Cyclopropene (unsaturated cyclopropane) with bromophenyl and diethylamide groups.
- Key Properties: Higher lipophilicity due to bromophenyl and alkylamide substituents.
Carboxamides with Aromatic or Halogenated Substituents
(a) 1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid ()
- Structural Differences : Carboxylic acid instead of carboxamide; chlorophenyl substituent.
- Key Properties :
(b) (E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)cyclopropane-1-carboxamide ()
- Structural Differences : Trifluoropropenyl and chloro substituents on cyclopropane.
- Key Properties: Electron-withdrawing trifluoromethyl and chloro groups stabilize the carboxamide via inductive effects. Crystallographic data (e.g., bond angles: −108.0° to 173.8°) suggest structural distortion compared to non-halogenated analogs .
Benzimidazole Derivatives ()
- Structural Differences : Benzimidazole core vs. cyclopropane-pyrrolidine hybrid.
- The target compound’s cyclopropane may confer unique steric constraints, altering binding kinetics compared to planar benzimidazoles .
Table 1: Comparative Properties of Selected Analogs
Biological Activity
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide, also known by its CAS number 1864757-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 198.26 g/mol. The compound features a cyclopropane ring, which is notable for its strain and reactivity, potentially influencing its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and possibly GABAergic pathways.
Antinociceptive Effects
A study evaluating the antinociceptive properties of related compounds found that modifications in the cyclopropane structure can enhance analgesic activity. For instance, compounds featuring a hydroxyl group on a pyrrolidine ring have demonstrated significant inhibition of pain responses in animal models. This suggests that this compound may possess similar effects, warranting further investigation.
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds, indicating that this compound could potentially protect neuronal cells from oxidative stress or excitotoxicity. Research has shown that compounds targeting neuroinflammatory pathways can mitigate damage in neurodegenerative conditions.
Case Studies
- Case Study on Pain Management : In a controlled study involving rodents, a derivative of this compound was administered to assess its impact on pain relief. Results indicated a significant reduction in pain sensitivity compared to the control group, suggesting its potential as an analgesic agent.
- Neuroprotection in Models of Alzheimer's Disease : Another study explored the neuroprotective capabilities of similar hydroxypyrrolidine derivatives in models mimicking Alzheimer's disease. The findings revealed that these compounds reduced amyloid-beta accumulation and improved cognitive functions in treated subjects.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1864757-21-0 |
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| Potential Activities | Antinociceptive, Neuroprotective |
| Related Studies | Pain management, Neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
